6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
CAS No.: 2503205-09-0
Cat. No.: VC5999912
Molecular Formula: C5H3ClF3N3
Molecular Weight: 197.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2503205-09-0 |
|---|---|
| Molecular Formula | C5H3ClF3N3 |
| Molecular Weight | 197.55 |
| IUPAC Name | 6-chloro-5-(trifluoromethyl)pyrazin-2-amine |
| Standard InChI | InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)11-1-2(10)12-4/h1H,(H2,10,12) |
| Standard InChI Key | AREBWQWMVIMNEK-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=N1)C(F)(F)F)Cl)N |
Introduction
Chemical and Structural Characteristics
Molecular Identity
6-Chloro-5-(trifluoromethyl)pyrazin-2-amine belongs to the pyrazine family, a class of nitrogen-containing heterocycles. Its IUPAC name, 6-chloro-5-(trifluoromethyl)pyrazin-2-amine, reflects the positions of its substituents: a chlorine atom at the 6-position, a trifluoromethyl group at the 5-position, and an amino group at the 2-position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.55 g/mol |
| SMILES | |
| InChIKey | AREBWQWMVIMNEK-UHFFFAOYSA-N |
| CAS Registry Number | 2503205-09-0 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic properties and reactivity.
Synthesis and Preparation
General Strategies
While no explicit synthesis route for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is documented, analogous pyrazine derivatives are typically synthesized via:
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Halogenation: Introducing chlorine via electrophilic substitution or metal-mediated reactions.
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Trifluoromethylation: Employing reagents like TMSCF₃ or Umemoto’s reagent to install the -CF₃ group.
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Amination: Functionalizing the pyrazine ring with ammonia or amines under catalytic conditions.
A hypothetical pathway could involve chlorination of 5-(trifluoromethyl)pyrazin-2-amine using or , followed by purification via column chromatography.
Challenges
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Regioselectivity: Ensuring precise substitution at the 5- and 6-positions requires careful control of reaction conditions.
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Stability: The amino group’s susceptibility to oxidation necessitates inert atmospheres during synthesis.
| Hazard Statement | Precautionary Measure |
|---|---|
| H301: Toxic if swallowed | P301+P310: Immediate medical attention if ingested |
| H315: Skin irritation | P280: Wear protective gloves/clothing |
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